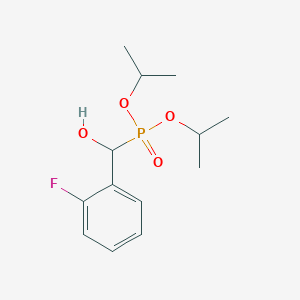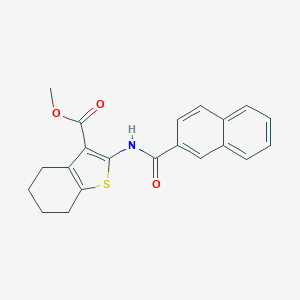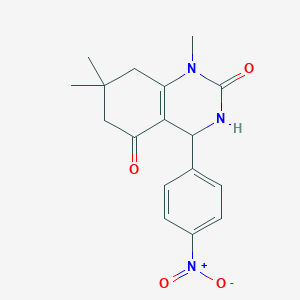
3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures, such as 3-(4-nitrophenyl)-1H-pyrazole, are typically small organic molecules . They often belong to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with nitrophenyl groups . For example, 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole can be synthesized in a one-step process using commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as FTIR, NMR, and single crystal X-ray diffraction study .Chemical Reactions Analysis
Reactions involving similar compounds often involve the nitrophenyl group . For example, the reactivity of an imidazole moiety can be modulated through the allosteric remote control of imidazole tautomer states .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the properties of 3-chloro-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone were determined using InChI code .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-nitrophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-19(21)13-8-6-12(7-9-13)18-10-16-14(17-15(18)22)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJUTKOIDKWNMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C(NC(=S)N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-nitrophenyl)-6-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-nitrophenoxy}-N-{4-oxo-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B381787.png)

![2-[(4-bromophenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one](/img/structure/B381791.png)
![1-methyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinazoline-2,5(1H,3H)-dione](/img/structure/B381793.png)
![Methyl 6-tert-butyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381796.png)
![Diethyl 5-{[(2,4-diphenyl-1,3-thiazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B381797.png)


![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381800.png)
![Methyl 6-tert-butyl-2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381802.png)
![N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B381803.png)
![2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B381805.png)
![2-{[2-(2-fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381806.png)